Parishin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

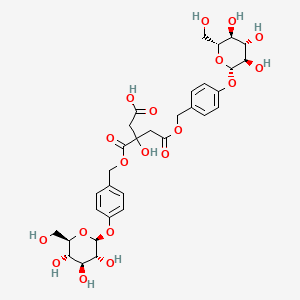

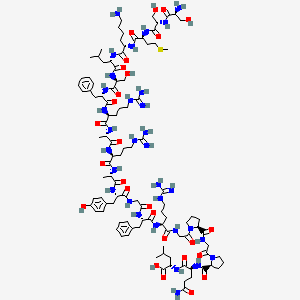

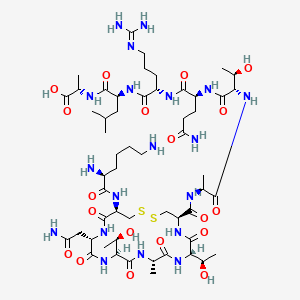

Parishin B is a derivative of parishin, which is isolated from Gastrodia elata . It is a phenolic glycoside and is considered to be one of the major active ingredients of Gastrodia elata . It has been suggested to have antioxidant properties .

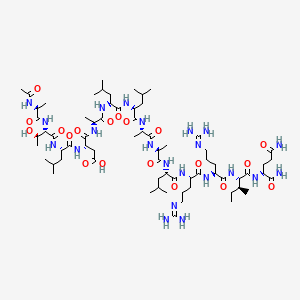

Molecular Structure Analysis

The molecular formula of Parishin B is C32H40O19 . The molecular weight is 728.65 . The structure of Parishin B includes multiple hydroxy groups, making it a phenolic compound .

Physical And Chemical Properties Analysis

Parishin B is a solid compound . It is white to off-white in color . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

科学的研究の応用

Phytochemical Analysis

Parishin B is a rare polyphenolic glucoside mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It is also identified in the twig of Maclura tricuspidata (MT), along with other parishin derivatives . The compositions and contents of these constituents were found to vary depending on the different parts of the MT plant .

Pharmacokinetics

A simplified LC−MS/MS approach was established for simultaneous quantification of gastrodin, parishin A, parishin B, parishin C, and parishin E . This method was applied to the pharmacokinetic study following oral administration of Gastrodia elata extract to rats . This investigation may provide some guidance for the clinical application and explanation of the pharmacological mechanism of Gastrodia elata .

Neuroprotective Properties

Gastrodia elata, which contains Parishin B, has been reported to have neuroprotective properties . This suggests that Parishin B may contribute to these neuroprotective effects.

Anti-cardio-cerebral-vascular Diseases

Gastrodia elata has properties of anti-cardio-cerebral-vascular diseases . As a constituent of Gastrodia elata, Parishin B might play a role in these properties.

Anticonvulsive and Antiepileptic Activities

Gastrodia elata has been reported to have anticonvulsive and antiepileptic activities . Parishin B, being a constituent of Gastrodia elata, might contribute to these activities.

Antipsychotic Activities

Gastrodia elata, which contains Parishin B, has been reported to have antipsychotic activities . This suggests that Parishin B may contribute to these antipsychotic effects.

Memory Improving

Gastrodia elata, which contains Parishin B, has been reported to have memory improving properties . This suggests that Parishin B may contribute to these memory improving effects.

Antiaging Effects

A study aimed to investigate the antiaging effects and underlying mechanism of parishin . This suggests that Parishin B may have potential antiaging effects.

Safety and Hazards

将来の方向性

While Parishin B has been studied for its antioxidant and anti-asthmatic properties , more research is needed to fully understand its potential therapeutic applications. It may also be beneficial to further investigate the synthesis and chemical reactions of Parishin B to enhance its production and utilization .

作用機序

Target of Action

Parishin B, a derivative of parishin isolated from Gastrodia elata, primarily targets the Sir2/Uth1/TOR signaling pathway . This pathway plays a crucial role in regulating the lifespan of yeast cells .

Mode of Action

Parishin B interacts with its targets by regulating the expression of certain genes. It significantly increases the expression of the Silent Information Regulator 2 (Sir2) gene and decreases the gene expression of TORC1, ribosomal protein S26A (RPS26A), and ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .

Biochemical Pathways

The Sir2/Uth1/TOR signaling pathway is the primary biochemical pathway affected by Parishin B . This pathway is involved in various biological processes, including cell survival rate in oxidative stress conditions, superoxide dismutase (SOD) activity, and the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast .

Result of Action

Parishin B exhibits anti-aging effects via the regulation of the Sir2/Uth1/TOR signaling pathway . It significantly extends the replicative lifespan of yeast cells . Moreover, it increases cell survival rate in oxidative stress conditions, enhances SOD activity, and significantly decreases the levels of ROS and MDA in yeast .

Action Environment

The action of Parishin B can be influenced by environmental factors such as pH. For instance, a weak acid environment improves the transfer rate of parishins, thus ensuring the consistency between Gastrodia elata raw materials and its aqueous extracts . This suggests that pH is an essential condition for accurate quality control of the extracts.

特性

IUPAC Name |

3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDMOJTKKEMOG-IWOWLDPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin B | |

Q & A

ANone: Parishin B is a phenolic glycoside with the following structure:

ANone: The molecular formula of Parishin B is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]

ANone: Parishin B is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]

ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of Parishin B. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of Parishin B into the organic phase, improving its separation and purification. []

ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for Parishin B. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including Parishin B, during the preparation of Gastrodia elata extracts. []

ANone: Several analytical methods are employed for Parishin B analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of Parishin B in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of Parishin B. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of Parishin B, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for Parishin B analysis, offering high separation efficiency and short analysis times. [, ]

ANone: The stability of Parishin B can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of Parishin B in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of Parishin B. []

ANone: Research suggests that Parishin B content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of Parishin B in the twig, bark, and root compared to the leaves, xylem, and fruit. []

ANone: While research on Parishin B is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, Parishin B, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []

ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like Parishin B, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)